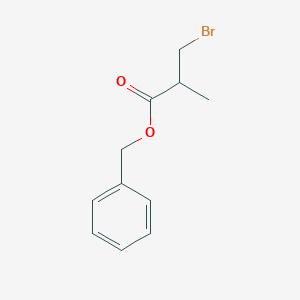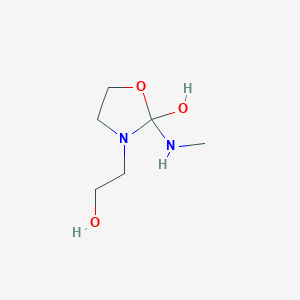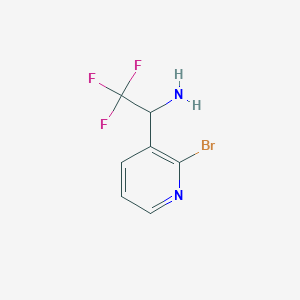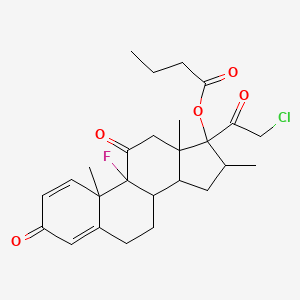
Benzyl3-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl3-bromo-2-methylpropanoate is an organic compound that belongs to the class of benzylic bromides It is characterized by the presence of a benzyl group attached to a brominated propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Benzyl3-bromo-2-methylpropanoate typically involves the bromination of benzylic compounds. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, leading to the formation of the desired brominated product .
Industrial Production Methods: In an industrial setting, the production of benzylic bromides can be optimized using continuous flow photochemical reactors. This method enhances the efficiency and scalability of the bromination process by utilizing in situ generated bromine radicals under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl3-bromo-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of benzyl azide, benzyl thiocyanate, etc.
Oxidation: Formation of benzoic acid or benzyl ketone.
Reduction: Formation of toluene or benzyl alcohol.
Applications De Recherche Scientifique
Benzyl3-bromo-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of new therapeutic agents due to its reactivity.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzyl3-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound can also participate in radical reactions due to the stability of the benzylic radical intermediate. These properties make it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Benzyl bromide: Similar in structure but lacks the ester functionality.
3-Bromo-2-methylpropanoic acid: Similar but without the benzyl group.
Benzyl chloride: Similar but with a chlorine atom instead of bromine.
Uniqueness: Benzyl3-bromo-2-methylpropanoate is unique due to the combination of the benzyl group and the brominated ester moiety, which imparts distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
benzyl 3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
BTCCTTIZOKDNEW-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)








![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)


